B1578573 NGU Guentherin

NGU Guentherin

Cat. No.: B1578573
Attention: For research use only. Not for human or veterinary use.
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Description

“Guentherin” is a cyclic peptide identified for its antimicrobial activity, particularly against TEM-1 beta-lactamase, a key enzyme in bacterial antibiotic resistance. According to in silico molecular docking studies, Guentherin exhibits strong binding affinity to TEM-1 beta-lactamase, with non-toxic and non-allergenic properties confirmed through computational toxicity and allergenicity screening tools (AllergenFp and ToxinPred) .

Properties

bioactivity

Antibacterial

sequence

VIDDLKKVAKKVRRELLCKKHHKKLN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Guentherin and Similar Compounds

Compound Binding Affinity (Relative) Key Interacting Residues Hydrogen Bonds Salt Bridges Toxicity Allergenicity
Guentherin High Not specified in evidence Not specified Not specified Non-toxic Non-allergenic
Chrombacin Highest Tyr 105, Ala 170, Arg 241 11 Yes Non-toxic Non-allergenic
Cinnamycin High Not specified Not specified Not specified Non-toxic Non-allergenic
Duramycin High Not specified Not specified Not specified Non-toxic Non-allergenic
Brevinin-1DYa High Not specified Not specified Not specified Non-toxic Non-allergenic
Mundicitin ATO6 High Not specified Not specified Not specified Non-toxic Non-allergenic

Notes:

  • Binding Affinity: Chrombacin showed the highest binding energy among the tested peptides, forming 11 hydrogen bonds with TEM-1 beta-lactamase residues, a critical factor in its efficacy .
  • Safety Profiles: All compounds, including Guentherin, were non-toxic and non-allergenic, making them viable candidates for therapeutic development .
  • Structural Specificity : Chrombacin’s interaction with Tyr 105, Ala 170, and Arg 241 highlights its unique binding mechanism, which may inform structure-activity relationship (SAR) studies for optimizing peptide design .

Mechanistic Insights

  • Hydrogen Bonding : Hydrogen bonds and salt bridges are critical for stabilizing peptide-enzyme interactions. Chrombacin’s 11 hydrogen bonds exemplify this, while Guentherin’s mechanism remains underexplored in the provided evidence.
  • Allergenicity and Toxicity : Computational screening tools (AllergenFp and ToxinPred) confirmed the safety of these peptides, a significant advantage over conventional antibiotics like beta-lactams, which often have allergenic side effects .

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